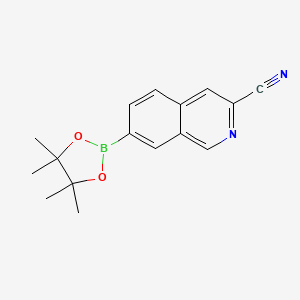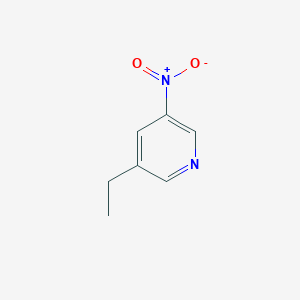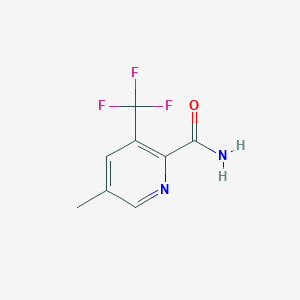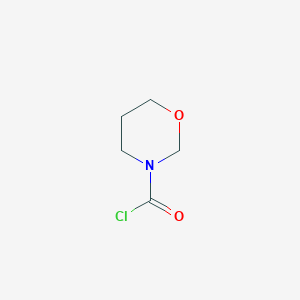![molecular formula C10H18FNO B15331676 1-[(3-Fluoro-1-pyrrolidinyl)methyl]cyclobutanemethanol](/img/structure/B15331676.png)
1-[(3-Fluoro-1-pyrrolidinyl)methyl]cyclobutanemethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-[1-[(3-Fluoro-1-pyrrolidinyl)methyl]cyclobutyl]methanol is a chemical compound with the molecular formula C10H18FNO It features a cyclobutyl ring substituted with a methanol group and a 3-fluoropyrrolidinylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[1-[(3-Fluoro-1-pyrrolidinyl)methyl]cyclobutyl]methanol typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor.
Introduction of the Fluoropyrrolidinyl Group: The 3-fluoropyrrolidinyl group is introduced via a nucleophilic substitution reaction, where a fluorine atom is substituted onto the pyrrolidine ring.
Attachment of the Methanol Group: The final step involves the addition of a methanol group to the cyclobutyl ring through a reduction reaction.
Industrial Production Methods
Industrial production of (S)-[1-[(3-Fluoro-1-pyrrolidinyl)methyl]cyclobutyl]methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.
化学反应分析
Types of Reactions
(S)-[1-[(3-Fluoro-1-pyrrolidinyl)methyl]cyclobutyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom on the pyrrolidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
科学研究应用
(S)-[1-[(3-Fluoro-1-pyrrolidinyl)methyl]cyclobutyl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of (S)-[1-[(3-Fluoro-1-pyrrolidinyl)methyl]cyclobutyl]methanol involves its interaction with specific molecular targets. These targets may include enzymes or receptors that mediate its biological effects. The compound’s fluoropyrrolidinyl group is likely to play a crucial role in its binding affinity and specificity, influencing the pathways involved in its activity.
相似化合物的比较
Similar Compounds
- (S)-[1-[(3-Chloro-1-pyrrolidinyl)methyl]cyclobutyl]methanol
- (S)-[1-[(3-Bromo-1-pyrrolidinyl)methyl]cyclobutyl]methanol
- (S)-[1-[(3-Methyl-1-pyrrolidinyl)methyl]cyclobutyl]methanol
Uniqueness
(S)-[1-[(3-Fluoro-1-pyrrolidinyl)methyl]cyclobutyl]methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, potentially improving their pharmacokinetic properties.
属性
分子式 |
C10H18FNO |
|---|---|
分子量 |
187.25 g/mol |
IUPAC 名称 |
[1-[(3-fluoropyrrolidin-1-yl)methyl]cyclobutyl]methanol |
InChI |
InChI=1S/C10H18FNO/c11-9-2-5-12(6-9)7-10(8-13)3-1-4-10/h9,13H,1-8H2 |
InChI 键 |
WWXYGLWIEQHBCN-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(CN2CCC(C2)F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


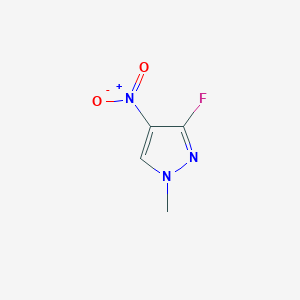
![6-Methoxybenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B15331604.png)
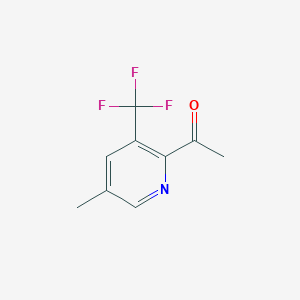
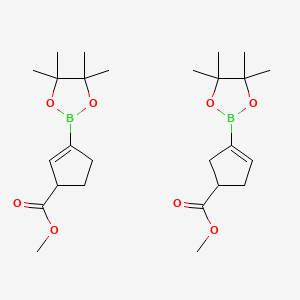
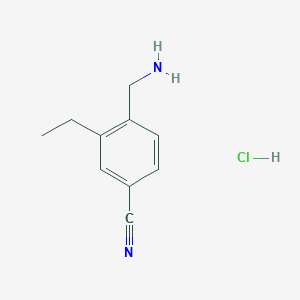
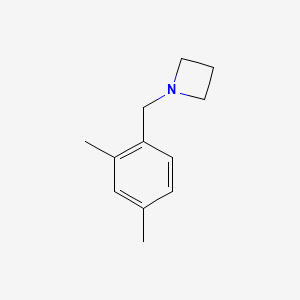
![8-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B15331625.png)
![1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine](/img/structure/B15331633.png)
